molecular formula C7H8O3 B1441567 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one CAS No. 50405-45-3

4-Hydroxy-5,6-dimethyl-2H-pyran-2-one

Cat. No. B1441567
CAS RN: 50405-45-3
M. Wt: 140.14 g/mol
InChI Key: FADNXPYGPCOODY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Hydroxy-5,6-dimethyl-2H-pyran-2-one” is a chemical compound with the CAS Number: 50405-45-3. It has a molecular weight of 140.14 and its IUPAC name is 5,6-dimethyl-2H-pyran-2,4 (3H)-dione . It is a solid substance stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The molecular structure of “4-Hydroxy-5,6-dimethyl-2H-pyran-2-one” is represented by the linear formula C7H8O3 . The InChI code for this compound is 1S/C7H8O3/c1-4-5(2)10-7(9)3-6(4)8/h3H2,1-2H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Hydroxy-5,6-dimethyl-2H-pyran-2-one” include a molecular weight of 140.13700 . The compound is a solid at room temperature . Other properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Synthesis of Natural Products

The compound serves as a key intermediate in the synthesis of natural products. Its structural motif is found in many natural substances, which are often complex molecules with diverse biological activities. The synthesis of 2H-pyrans, including derivatives like 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one, is crucial for constructing these natural product structures .

Pharmaceutical Applications

In pharmaceutical research, 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one can be utilized to create compounds with potential therapeutic effects. Its derivatives may exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Biotechnological Approaches

The compound’s derivatives can be produced through biotechnological methods, such as fermentation or enzymatic reactions. This sustainable approach can lead to the production of high-value chemicals from renewable resources .

Safety And Hazards

The safety information for “4-Hydroxy-5,6-dimethyl-2H-pyran-2-one” indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

4-hydroxy-5,6-dimethylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-4-5(2)10-7(9)3-6(4)8/h3,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADNXPYGPCOODY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=O)C=C1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716177
Record name 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-5,6-dimethyl-2H-pyran-2-one

CAS RN

50405-45-3
Record name 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-5,6-dimethyl-2H-pyran-2-one
Reactant of Route 2
4-Hydroxy-5,6-dimethyl-2H-pyran-2-one
Reactant of Route 3
4-Hydroxy-5,6-dimethyl-2H-pyran-2-one
Reactant of Route 4
4-Hydroxy-5,6-dimethyl-2H-pyran-2-one
Reactant of Route 5
4-Hydroxy-5,6-dimethyl-2H-pyran-2-one
Reactant of Route 6
4-Hydroxy-5,6-dimethyl-2H-pyran-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.